
2-(4-Chlorophenyl)-1,2-benzisoselenazol-3(2H)-one
Vue d'ensemble
Description
2-(4-Chlorophenyl)-1,2-benzisoselenazol-3(2H)-one is an organoselenium compound known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a benzisoselenazol ring fused with a chlorophenyl group, which imparts distinct chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-1,2-benzisoselenazol-3(2H)-one typically involves the reaction of 2-aminobenzeneselenol with 4-chlorobenzoyl chloride under controlled conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired benzisoselenazol ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the selenium atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Chlorophenyl)-1,2-benzisoselenazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding selenol or selenide forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Selenoxide or selenone derivatives.
Reduction: Selenol or selenide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its antioxidant properties and potential as a therapeutic agent.
Medicine: Explored for its potential use in the treatment of diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of advanced materials and as a component in certain industrial processes.
Mécanisme D'action
The mechanism of action of 2-(4-Chlorophenyl)-1,2-benzisoselenazol-3(2H)-one involves its interaction with biological molecules through its selenium atom. The compound can act as an antioxidant by scavenging reactive oxygen species and protecting cells from oxidative damage. Additionally, it can modulate various signaling pathways and molecular targets, contributing to its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ebselen: A well-known organoselenium compound with similar antioxidant properties.
Selenocysteine: An amino acid containing selenium, known for its role in biological systems.
Selenomethionine: Another selenium-containing amino acid with antioxidant properties.
Uniqueness
2-(4-Chlorophenyl)-1,2-benzisoselenazol-3(2H)-one is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its chlorophenyl group enhances its stability and allows for various chemical modifications, making it a versatile compound for research and industrial applications.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-1,2-benzoselenazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNOSe/c14-9-5-7-10(8-6-9)15-13(16)11-3-1-2-4-12(11)17-15/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFWXWMOJVGFLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N([Se]2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNOSe | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40231311 | |
| Record name | 2-(4-Chlorophenyl)-1,2-benzisoselenazol-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40231311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81743-90-0 | |
| Record name | 2-(4-Chlorophenyl)-1,2-benzisoselenazol-3(2H)-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081743900 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Chlorophenyl)-1,2-benzisoselenazol-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40231311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,4S,7S,10S,13R,16R)-24-hydroxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaene-2,5,8,11,14,30-hexone](/img/structure/B1202454.png)
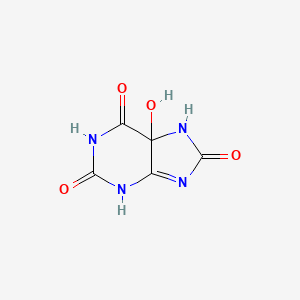


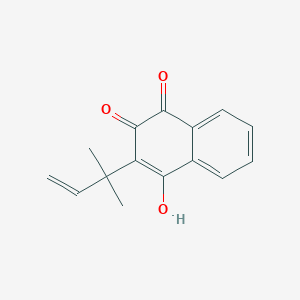
![3-[(Bromoacetyl)oxy]-5,14-dihydroxy-19-oxocard-20(22)-enolide](/img/structure/B1202463.png)
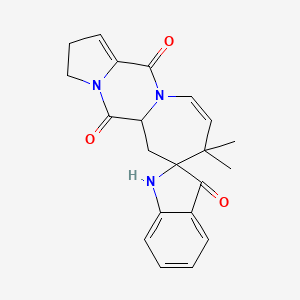
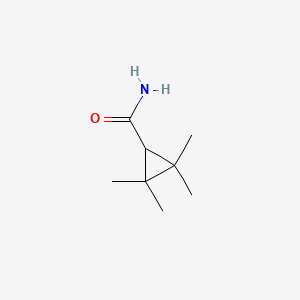
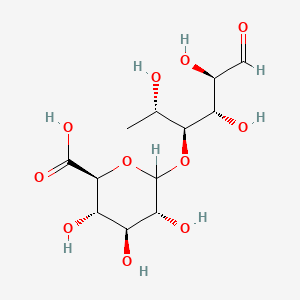



![but-2-enedioic acid;N-ethyl-N-[[4-fluoro-2-(4-fluorophenyl)phenyl]methoxy]-2-phenylethanamine](/img/structure/B1202471.png)

